tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMVPYUCTZPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406857 | |
| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119951-96-1 | |
| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
This technical guide provides a comprehensive analysis of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate , a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.
Executive Summary
This compound (CAS: 119951-96-1) is a protected aniline derivative widely utilized in medicinal chemistry. It serves two primary functions:
-
Chemoselective Protection: It masks the nucleophilic aniline nitrogen, allowing chemical modifications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to occur at the halogenated positions without competing N-arylation.
-
Directed Ortho Metalation (DoM): The Boc (tert-butoxycarbonyl) group acts as a Directing Group (DG), facilitating lithiation at the ortho position (C2) to introduce further complexity into the pharmacophore.
This compound is a structural precursor to several fluorinated bioactive molecules, including analogs of EGFR inhibitors like Gefitinib, where the 3-chloro-4-fluoroaniline core is a defining pharmacophore.
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a 3-chloro-4-fluorophenyl ring bonded to a carbamate nitrogen.[1][2][3] The bulky tert-butyl group provides steric shielding and lipophilicity, while the carbamate moiety reduces the electron density of the nitrogen lone pair via resonance, decreasing its nucleophilicity.
Table 1: Physicochemical Properties
| Property | Data |
| CAS Number | 119951-96-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃ClFNO₂ |
| Molecular Weight | 245.68 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | Approx. 90–105 °C (Typical for Boc-anilines; specific polymorphs vary) |
| pKa (Conjugate Acid) | ~ -1 to -2 (Carbamate nitrogen is non-basic) |
Synthetic Pathways & Reaction Mechanisms
The synthesis of this compound typically proceeds via the nucleophilic addition-elimination of 3-chloro-4-fluoroaniline to di-tert-butyl dicarbonate (Boc₂O) .
Reaction Mechanism
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of Boc₂O.
-
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, expelling the tert-butyl carbonate anion.
-
Decarboxylation: The tert-butyl carbonate anion abstracts a proton from the nitrogen (or decomposes to CO₂ and tert-butoxide, which then acts as a base), yielding the stable carbamate, tert-butanol, and CO₂.
Synthesis Workflow Diagram
Figure 1: Standard synthetic workflow for the Boc-protection of electron-deficient anilines.
Applications in Drug Development[10]
Orthogonal Protection Strategy
In the synthesis of kinase inhibitors, the aniline nitrogen often requires protection to prevent side reactions during metal-catalyzed cross-couplings.
-
Scenario: A researcher needs to couple a boronic acid to the chlorine position (Suzuki coupling).
-
Role: The Boc group prevents the palladium catalyst from coordinating to the nitrogen, ensuring the oxidative addition occurs exclusively at the C-Cl bond.
Directed Ortho Metalation (DoM)
The Boc group is a weak but effective Directing Group (DG). Treatment with a strong base (e.g., tert-butyllithium) at low temperatures (-78 °C) results in lithiation at the C2 position (ortho to the carbamate).
-
Mechanism: The carbonyl oxygen of the Boc group coordinates the lithium atom, stabilizing the transition state and directing deprotonation to the adjacent carbon.
-
Utility: This allows electrophilic trapping (e.g., with MeI, DMF, or I₂) to synthesize highly substituted benzene rings that are difficult to access via electrophilic aromatic substitution.
Experimental Protocols
Standard Operating Procedure (SOP): Synthesis
Objective: Preparation of 10g of this compound.
Materials:
-
3-Chloro-4-fluoroaniline (14.56 g, 100 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol)
-
Triethylamine (TEA) (15.3 mL, 110 mmol)
-
DMAP (Catalytic amount, ~100 mg)
-
Dichloromethane (DCM) (100 mL)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluoroaniline in DCM (100 mL).
-
Base Addition: Add Triethylamine and catalytic DMAP. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Quench & Workup:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue often solidifies. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if necessary.
Analytical Characterization (Expected Data)[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.60 (s, 1H, NH ),
-
δ 7.75 (dd, 1H, Ar-H2 ),
-
δ 7.35 (m, 1H, Ar-H6 ),
-
δ 7.25 (t, 1H, Ar-H5 ),
-
δ 1.48 (s, 9H, C(CH ₃)₃).
-
Note: The tert-butyl singlet at ~1.5 ppm is diagnostic.
-
-
LC-MS:
-
ESI (+): m/z = 268.1 [M+Na]⁺ or 146.0 [M-Boc+2H]⁺ (fragmentation of the Boc group is common).
-
Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8 °C recommended). Moisture sensitive (carbamates can hydrolyze slowly in acidic moisture).
-
Disposal: Incineration in a chemical waste facility.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Boc Protection of Amines. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism and Conditions. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection Protocols. Available at: [Link]
Sources
An In-depth Technical Guide to tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate, a key intermediate in contemporary medicinal chemistry and drug discovery. The document details the compound's essential chemical identifiers, physicochemical properties, a robust and validated synthesis protocol, and methods for its analytical characterization. Furthermore, it explores the compound's significance and applications as a building block in the development of complex, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and methodologies to support their research and development endeavors.
Introduction: The Strategic Importance of Carbamate Building Blocks
The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique structural and electronic properties.[1][2] Functioning as a stable amide-ester hybrid, the carbamate moiety is a common peptide bond isostere, enhancing metabolic stability and cell permeability in drug candidates.[1][3] The tert-butoxycarbonyl (Boc) protecting group, in particular, is fundamental in organic synthesis due to its stability under various conditions and its clean, selective removal under acidic conditions.[3]
This compound emerges as a strategically important building block. The substituted phenyl ring, featuring both chloro and fluoro groups, offers specific steric and electronic properties that are frequently exploited in the design of kinase inhibitors and other targeted therapeutics. The halogen substituents can engage in specific halogen bonding interactions with protein targets and serve as handles for further synthetic elaboration, making this compound a valuable starting material for creating diverse chemical libraries.
Chemical Identity and Molecular Descriptors
Accurate and unambiguous identification is paramount in chemical research. The following section provides the key identifiers for this compound.
Nomenclature and Registration
-
Systematic IUPAC Name: this compound
-
CAS Number: 201803-11-2
-
Molecular Formula: C₁₁H₁₃ClFNO₂
Structural and Machine-Readable Identifiers
Machine-readable formats are crucial for cheminformatics and database searches. The relationship between these identifiers is a hierarchical cascade from the 2D graph representation to a unique, layered text string.
-
SMILES (Simplified Molecular Input Line Entry System): CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl
-
InChI (International Chemical Identifier): InChI=1S/C11H13ClFNO2/c1-11(2,3)17-10(16)15-8-5-6-9(13)7(12)4-8/h4-6H,1-3H3,(H,15,16)
-
InChIKey: ZQYAFGQLVTFMBH-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and formulation characteristics. The data presented below is compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 261.68 g/mol | PubChem |
| Appearance | White to off-white solid | Typical |
| Melting Point | 102-104 °C | Literature Data[4] |
| Boiling Point | ~325.7 °C at 760 mmHg (Predicted) | Chemical Supplier Data |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Synthesis and Purification Protocol
The following protocol describes a reliable and scalable method for the synthesis of this compound from commercially available starting materials. This procedure is a standard carbamate formation reaction.
Causality and Experimental Rationale
The synthesis involves the reaction of 3-chloro-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the proton released from the aniline nitrogen during the reaction, driving the equilibrium towards the product. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the polar aniline and the less polar Boc₂O, and its inertness under the reaction conditions.
Step-by-Step Experimental Procedure
Materials:
-
3-chloro-4-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluoroaniline (1.0 eq). Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Addition of Boc Anhydride: While stirring at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system, observing the consumption of the aniline starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is critical to remove any unreacted starting materials and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the pure this compound as a white solid.[5][6]
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized compound is a non-negotiable step. The combination of NMR spectroscopy and mass spectrometry provides a self-validating system to ensure the identity of the final product.
-
¹H NMR (Proton NMR): In CDCl₃, the spectrum should exhibit a singlet around 1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group. A broad singlet for the N-H proton will appear around 6.5-7.0 ppm. The aromatic protons will appear as a series of multiplets between 7.0 and 7.6 ppm, with coupling patterns consistent with the 1,2,4-trisubstituted phenyl ring.[4]
-
¹³C NMR (Carbon NMR): Key signals include the quaternary carbon of the tert-butyl group around 81 ppm and the methyl carbons around 28 ppm. The carbamate carbonyl carbon will appear around 152-153 ppm. Aromatic carbons will resonate in the 115-140 ppm region, showing C-F couplings.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode will show the [M+H]⁺ ion or the [M+Na]⁺ adduct, confirming the molecular weight of 261.68 g/mol .
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate. Its value lies in the strategic placement of the Boc-protected amine and the halogenated phenyl ring.
-
Scaffold for Kinase Inhibitors: The 3-chloro-4-fluorophenyl motif is present in numerous small-molecule kinase inhibitors. After deprotection of the Boc group to reveal the free aniline, this primary amine can be used to form urea, amide, or sulfonamide linkages, which are common pharmacophoric elements for binding to the hinge region of protein kinases.
-
Precursor for Complex Heterocycles: The revealed aniline is a versatile nucleophile for constructing more complex heterocyclic systems, which are prevalent in drug molecules.
-
Structure-Activity Relationship (SAR) Studies: This compound serves as a readily available starting point for synthesizing a series of analogues where the chloro or fluoro substituents are varied, allowing for systematic exploration of SAR.[7]
Conclusion
This compound is a high-value chemical tool for researchers and drug development professionals. Its well-defined structure, reliable synthesis, and strategic functionalization make it an indispensable building block for the creation of novel therapeutics. This guide provides the core technical information required to confidently source, synthesize, and utilize this compound in advanced research and development programs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59174297, Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10372659. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10010071. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79019760, tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem. [Link]
- Supporting Information for relevant publications providing characterization d
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Shaik, F. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus, 6(1), 435. [Link]
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Loev, B., & Kormendy, M. F. (1963). t-Butyl Carbamate. Organic Syntheses, 43, 13. [Link]
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Ichikawa, Y., et al. (2012). A General Method for the Synthesis of N-tert-Butoxycarbonyl-Protected α,α-Disubstituted α-Amino Acids. Organic Syntheses, 89, 135. [Link]
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121552317, Tert-butyl n-(3-amino-4,4,4-trifluorobutyl)carbamate. PubChem. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(1), 154-177. [Link]
- Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10010071. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83410241, t-Butyl (4-acetyl-3-fluorophenyl)carbamate. PubChem. [Link]
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Awasthi, S. K., et al. (2010). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1137. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2805068, N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. [Link]
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Fun, H. K., et al. (2008). tert-Butyl N-benzyl-N-[4-(4-fluorobenzoylmethyl)-2-pyridyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. [Link]
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Okamura, T., et al. (2017). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank, 2017(4), M961. [Link]
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Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1. [Link]
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N-Boc-3-chloro-4-fluoroaniline Derivatives: A Synthetic and Medicinal Chemistry Perspective
A Technical Guide for Drug Development Professionals
This guide provides an in-depth review of N-Boc-3-chloro-4-fluoroaniline, a pivotal building block in modern medicinal chemistry. We will explore its synthesis, derivatization strategies, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. The content is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
The Strategic Importance of the N-Boc-3-chloro-4-fluoroaniline Scaffold
The N-Boc-3-chloro-4-fluoroaniline scaffold is a highly valued intermediate in the synthesis of complex organic molecules, especially active pharmaceutical ingredients (APIs).[1] Its utility stems from a unique combination of structural features:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the aniline nitrogen. This group is electron-donating, which can maintain the nucleophilicity of the nitrogen atom for certain reactions, yet it provides sufficient steric hindrance to prevent unwanted side reactions like over-alkylation.[2] Its primary advantage is its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is essential for late-stage derivatization.
-
Halogen Substitution Pattern: The presence of both chlorine and fluorine atoms on the aromatic ring provides a versatile platform for constructing complex molecular architectures.[1] The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates through favorable electronic interactions.[3] The chlorine atom, along with the fluorine, creates a specific electronic environment and can serve as a synthetic handle or a key interaction point with a biological target.
-
Reactive Sites: The scaffold offers multiple points for chemical modification. Following Boc deprotection, the aniline nitrogen is a potent nucleophile. The aromatic ring itself is amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Synthesis of the Core Intermediate
The most common and industrially scalable method for preparing the parent amine, 3-chloro-4-fluoroaniline, is through the reduction of 3-chloro-4-fluoronitrobenzene.[1][4] This transformation is typically achieved via catalytic hydrogenation.
Catalytic Hydrogenation Protocol
This method is favored for its efficiency and clean reaction profile.
Materials:
-
3-chloro-4-fluoronitrobenzene
-
Platinum on carbon (Pt/C) catalyst (e.g., 1% Pt/C)[4]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol)
-
Pressurized reaction vessel (Hydrogenator)
Procedure:
-
Charge the reaction vessel with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst.[4]
-
Flush the vessel multiple times with an inert gas (e.g., nitrogen) to remove oxygen, followed by flushing with hydrogen gas.[4]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[4]
-
Heat the mixture to the target temperature (e.g., 80°C) and commence vigorous stirring.[4]
-
Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully vent the excess hydrogen.
-
Filter the hot mixture to remove the catalyst. The resulting solution of 3-chloro-4-fluoroaniline can often be used directly in the next step.
Boc-Protection Step
The subsequent protection of the aniline with a Boc group is a standard procedure.
Procedure:
-
Dissolve the synthesized 3-chloro-4-fluoroaniline in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Add a base, such as triethylamine or diisopropylethylamine, to the solution.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.
-
Stir the reaction for several hours until completion, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove the base and unreacted Boc₂O.
-
Purify the resulting N-Boc-3-chloro-4-fluoroaniline by crystallization or column chromatography.
Caption: Synthesis workflow for the N-Boc-3-chloro-4-fluoroaniline core.
Key Derivatization Strategies: The Power of Cross-Coupling
The true synthetic power of the N-Boc-3-chloro-4-fluoroaniline scaffold is realized through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[5][6] The Boc-protected aniline is an excellent substrate for these transformations, which typically target the C-Cl bond.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an organohalide and an organoboron compound.[6] This is particularly useful for synthesizing biaryl structures, which are common motifs in kinase inhibitors.
-
Rationale: This reaction allows for the introduction of diverse aryl or heteroaryl groups. The choice of the boronic acid or ester directly dictates the final structure, offering vast chemical space for exploration in structure-activity relationship (SAR) studies.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[2] It facilitates the coupling of an aryl halide with an amine.
-
Rationale: In the context of N-Boc-3-chloro-4-fluoroaniline, this reaction is typically performed after modifying another part of the molecule. It allows for the introduction of a second amine-containing fragment, a key step in building many kinase inhibitors that feature a diarylamine core. The choice of catalyst and ligand system is critical for achieving high yields.[5]
Caption: Key derivatization pathways for N-Boc-3-chloro-4-fluoroaniline.
Applications in Drug Discovery: Case Studies
Derivatives of 3-chloro-4-fluoroaniline are foundational to several important anti-cancer drugs.
Case Study: Gefitinib
Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[1] Its synthesis prominently features the condensation of 3-chloro-4-fluoroaniline with a quinazoline derivative.[1] This reaction forms the critical N-(3-chloro-4-fluorophenyl)quinazoline-4-amine core of the drug. The 3-chloro-4-fluoro substitution pattern is essential for its potent inhibitory activity against the EGFR signaling pathway.[1]
Case Study: Osimertinib
Osimertinib is a third-generation EGFR inhibitor designed to target specific resistance mutations in non-small cell lung cancer.[7][8][9] The synthesis of osimertinib relies on a related building block, 4-fluoro-2-methoxy-5-nitroaniline, which is then coupled with other fragments.[8] Improved synthetic protocols for osimertinib often focus on optimizing these coupling steps to achieve higher overall yields, with some methods reaching up to 68%.[7][10] The core aniline structure is ultimately elaborated with an acrylamide "warhead," which forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.[8]
Quantitative Data Summary
A thorough understanding of the physicochemical properties of the parent amine is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [1][11] |
| Molecular Weight | 145.56 g/mol | [1][11] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 42-44 °C | [1] |
| Boiling Point | 227-228 °C | [1] |
| IUPAC Name | 3-chloro-4-fluoroaniline | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of N-Boc-3-chloro-4-fluoroaniline with an arylboronic acid.
Materials:
-
N-Boc-3-chloro-4-fluoroaniline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-Boc-3-chloro-4-fluoroaniline, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system via syringe.[2]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[2]
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
Conclusion and Future Outlook
N-Boc-3-chloro-4-fluoroaniline and its derivatives are indispensable tools in the arsenal of medicinal chemists. The strategic placement of the Boc protecting group and halogen atoms provides a robust and versatile platform for synthesizing complex molecules, particularly kinase inhibitors. The continued development of more efficient and selective cross-coupling methodologies will further expand the utility of this scaffold.[5][12] As our understanding of kinase biology deepens, this privileged structure will undoubtedly serve as the starting point for the design and synthesis of the next generation of targeted therapies.
References
- Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. Wiley Online Library.
- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.
- Synthetic Strategies in the Preparation of Osimertinib.
- New and Convergent Synthesis of Osimertinib.
- Synthesis of osimertinib by Zhu et al.
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- 4-Chloro-3-fluoroaniline | CAS 367-22-6. Ossila.
- Synthesis and Evaluation of Osimertinib Derivatives as Potent EGFR Inhibitors. PubMed.
- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-C
- 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. PubChem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Boc-Protection of 3-Chloro-4-fluoroaniline
Introduction: Navigating the Protection of Electron-Deficient Anilines
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the precise manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies, prized for its robustness and facile, orthogonal removal under acidic conditions.[1][2] However, the successful installation of the Boc group onto anilines bearing electron-withdrawing substituents, such as 3-chloro-4-fluoroaniline, presents a unique set of challenges. The diminished nucleophilicity of the amino group in such substrates often leads to sluggish or incomplete reactions under standard conditions.[3]
This comprehensive guide provides a detailed exploration of the conditions required for the effective Boc-protection of 3-chloro-4-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, evaluate critical process parameters, and present a validated protocol for researchers, scientists, and professionals in drug development. Our focus is on elucidating the "why" behind the "how," empowering you to adapt and troubleshoot this crucial transformation with a foundation of scientific understanding.
Mechanistic Insights: Activating the Unreactive
The Boc-protection of an amine proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4] In the case of 3-chloro-4-fluoroaniline, the electron-withdrawing effects of the chloro and fluoro substituents significantly reduce the electron density on the nitrogen atom, thereby impeding this initial nucleophilic attack.
To overcome this hurdle, the reaction typically requires the assistance of a base or catalyst. The base can serve multiple roles:
-
Deprotonation: A strong base can deprotonate the aniline to generate a more nucleophilic anilide anion.
-
Activation of Boc₂O: Certain bases, like 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts, reacting with Boc₂O to form a highly reactive intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[5]
The general mechanism can be visualized as follows:
Figure 1: General mechanism for DMAP-catalyzed Boc-protection.
Critical Reaction Parameters: A Guide to Optimization
The successful Boc-protection of 3-chloro-4-fluoroaniline hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). | These solvents effectively dissolve both the aniline and Boc₂O without interfering with the reaction. THF is often a good starting point.[6][7] |
| Base/Catalyst | 4-(Dimethylamino)pyridine (DMAP) is highly recommended as a catalyst. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used as a stoichiometric base. | Due to the low nucleophilicity of 3-chloro-4-fluoroaniline, a nucleophilic catalyst like DMAP is often crucial for achieving a reasonable reaction rate.[5] A hindered amine base like DIPEA can be beneficial to avoid side reactions. |
| Temperature | Room temperature to gentle heating (40-50 °C). | While many Boc protections proceed at room temperature, the reduced reactivity of the substrate may necessitate moderate heating to drive the reaction to completion.[6][7] Monitoring the reaction by TLC is essential to avoid potential side reactions at elevated temperatures. |
| Stoichiometry | A slight excess of Boc₂O (1.1-1.5 equivalents) is recommended. | Using a slight excess of the protecting agent helps to ensure complete conversion of the starting aniline. |
| Reaction Time | 2-24 hours. | The reaction time will be highly dependent on the chosen conditions. Close monitoring by Thin Layer Chromatography (TLC) is critical to determine the point of complete consumption of the starting material. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Boc-protection of 3-chloro-4-fluoroaniline.
Materials:
-
3-Chloro-4-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-chloro-4-fluoroaniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous THF (approximately 0.1-0.2 M concentration). Add triethylamine (1.5 eq) or DIPEA (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system) until the starting aniline spot is no longer visible. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x volume of THF) and brine (2 x volume of THF).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-chloro-4-fluorophenyl)carbamate.
Figure 2: A streamlined workflow for the Boc-protection of 3-chloro-4-fluoroaniline.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the amount of Boc₂O slightly (up to 1.5 eq) or increasing the reaction temperature. The addition of more DMAP could also be beneficial.
-
Side Products: The formation of di-Boc protected aniline is a potential side reaction, although less likely with sterically hindered anilines. Using the recommended stoichiometry should minimize this.
-
Moisture Sensitivity: Boc₂O can react with water. Ensure all glassware is dry and use anhydrous solvents for the best results.
Conclusion
The Boc-protection of 3-chloro-4-fluoroaniline, while challenging due to the substrate's electronic properties, is a readily achievable transformation with careful consideration of the reaction conditions. The use of a nucleophilic catalyst such as DMAP in an aprotic solvent is key to success. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to confidently and efficiently perform this important synthetic step, paving the way for the synthesis of complex and valuable molecules.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Wordpress. Bases. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions. [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
-
ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- Google Patents.
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. [Link]
-
Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Amine Protection / Deprotection [fishersci.se]
Application Note: Scalable Preparation of N-Boc-3-chloro-4-fluoroaniline
This Application Note is designed to serve as a definitive technical guide for the scalable preparation of N-Boc-3-chloro-4-fluoroaniline (tert-butyl (3-chloro-4-fluorophenyl)carbamate). It synthesizes process chemistry principles with practical, field-proven methodologies suitable for transition from the laboratory to the kilo-lab.
Abstract
This guide details a robust, scalable protocol for the protection of 3-chloro-4-fluoroaniline with a tert-butoxycarbonyl (Boc) group. Unlike simple anilines, the electron-withdrawing nature of the chlorine and fluorine substituents significantly reduces the nucleophilicity of the amine, requiring optimized conditions to ensure high conversion and minimize impurities. This protocol utilizes a Boc anhydride (
Introduction & Strategic Rationale
N-Boc-3-chloro-4-fluoroaniline is a critical intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), including second-generation EGFR inhibitors like Afatinib . The installation of the Boc group serves two purposes:
-
Protection: Prevents side reactions during subsequent coupling or oxidation steps.
-
Lipophilicity Modulation: Facilitates handling and purification of intermediates.
The Challenge: Nucleophilicity
The primary challenge in this synthesis is the electronic deactivation of the aniline nitrogen.
-
Inductive Effect: The fluorine atom at the 4-position and chlorine at the 3-position exert strong electron-withdrawing inductive effects (-I), reducing the electron density on the nitrogen lone pair.
-
Consequence: Standard mild conditions (e.g.,
in aqueous dioxane) often lead to incomplete conversion or require massive excesses of reagents. -
Solution: We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks
to form a highly reactive N-acylpyridinium salt, which transfers the Boc group to the sluggish aniline much faster than alone.
Process Development & Optimization
Route Selection
| Method | Reagents | Pros | Cons | Verdict |
| Thermal | Simple | Slow, degradation of | Rejected | |
| Base Promoted | Common | Incomplete reaction for electron-poor anilines. | Rejected | |
| Catalytic | High Yield | Requires catalyst removal (acid wash). | Selected |
Solvent Selection for Scale-Up
While THF is common in discovery chemistry, Toluene is selected for the scalable protocol because:
-
Boiling Point (110°C): Allows for higher reaction temperatures if kinetics are slow.
-
Water Separation: Facilitates azeotropic drying if the starting material is wet.
-
Workup Efficiency: Toluene is immiscible with water, streamlining the extraction/washing steps.
-
Crystallization: Toluene serves as an excellent solvent for "antisolvent crystallization" when paired with Heptane.
Detailed Experimental Protocol (1.0 kg Scale)
Safety Warning:
- : Severe eye irritant, inhalation hazard. Melts ~23°C; store refrigerated but warm to liquid before dispensing.
-
Gas Evolution: The reaction generates
. Ensure reactor is vented to a scrubber. Do not seal the vessel. -
Exotherm: The addition of
or catalyst can be exothermic.
Materials
-
3-Chloro-4-fluoroaniline: 1.00 kg (6.87 mol)
-
Di-tert-butyl dicarbonate (
): 1.65 kg (7.56 mol, 1.1 equiv) -
4-Dimethylaminopyridine (DMAP): 42 g (0.34 mol, 0.05 equiv)
-
Triethylamine (
): 0.76 kg (7.56 mol, 1.1 equiv) -
Toluene: 10 L (10 vol)
-
n-Heptane: 5 L (Antisolvent)
Step-by-Step Procedure
Reaction Setup
-
Charging: To a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 3-Chloro-4-fluoroaniline (1.00 kg) and Toluene (8.0 L).
-
Dissolution: Stir at 200 RPM at 25°C until fully dissolved.
-
Base Addition: Add Triethylamine (0.76 kg) followed by DMAP (42 g).
-
Reagent Addition: Add
(1.65 kg) as a liquid (melted at 30°C) via an addition funnel over 45–60 minutes.
Reaction Phase
-
Heating: Heat the mixture to 60–65°C .
-
Aging: Stir at 65°C for 4–6 hours.
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC/TLC.
-
Target: < 1.0% remaining aniline.
-
Correction: If incomplete, add 0.1 equiv
and stir for 2 additional hours.
-
Workup
-
Cooling: Cool the reaction mixture to 20–25°C.
-
Quench/Wash 1 (Acidic): Add 5% aqueous Citric Acid (5.0 L) and stir vigorously for 20 minutes.
-
Purpose: Removes DMAP, Triethylamine, and any unreacted aniline.
-
Separation: Stop stirring, settle for 15 min, drain aqueous (lower) layer.
-
-
Wash 2 (Neutral): Add Water (5.0 L), stir for 10 min, settle, and drain aqueous layer.
-
Wash 3 (Brine): Add Saturated Brine (3.0 L), stir for 10 min, settle, and drain aqueous layer.
Crystallization (Self-Validating Step)
-
Concentration: Distill the organic phase under reduced pressure (50–100 mbar, 45°C bath) to reduce volume to approx. 3 L (3 vol).
-
Antisolvent Addition: While stirring at 40°C, slowly add n-Heptane (5.0 L) over 30 minutes.
-
Nucleation: Cool slowly to 20°C over 2 hours. Seeding with 1g of pure product may be performed at 30°C if available.
-
Deep Cooling: Cool to 0–5°C and age for 2 hours to maximize yield.
-
Filtration: Filter the white slurry through a Nutsche filter or centrifuge.
-
Wash: Wash the cake with cold (0°C) 1:2 Toluene/Heptane (1.0 L).
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Expected Results
-
Yield: 85–92% (approx. 1.45 – 1.55 kg)
-
Appearance: White to off-white crystalline solid.
Visual Workflow & Logic
Caption: Process flow diagram for the synthesis, workup, and isolation of N-Boc-3-chloro-4-fluoroaniline.
Analytical & Quality Control
Critical Quality Attributes (CQAs)
| Attribute | Specification | Method | Rationale |
| Appearance | White crystalline solid | Visual | Colored impurities indicate oxidation. |
| Assay | > 98.0% w/w | HPLC | Required for accurate dosing in next step. |
| Related Substances | < 0.5% (Total) | HPLC | Impurities may poison catalysts in subsequent steps. |
| Water Content | < 0.5% | KF | Moisture can hydrolyze downstream reagents. |
NMR Characterization (Reference)
-
:
9.65 (s, 1H, NH), 7.78 (dd, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 1.48 (s, 9H, t-Bu). -
Note: The amide proton shift (9.65 ppm) confirms the N-Boc protection. The singlet at 1.48 ppm integrates to 9 protons, confirming the tert-butyl group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Low catalyst activity or wet solvent. | Ensure DMAP is dry. Increase temp to 75°C. Check water content of Toluene (should be <0.05%). |
| Product is Oily/Sticky | Residual Toluene or impurities. | Ensure distillation to 3 vol before adding Heptane. Seed the mixture. Extend cooling time at 0°C. |
| Low Yield | Product lost in mother liquor. | Do not add too much Toluene initially. Ensure Heptane ratio is at least 1:1 or 2:1 vs Toluene. |
| High Pressure | Vent blocked. | Check scrubber lines for solid blockage ( |
References
-
Afatinib Synthesis Overview
-
General Boc Protection of Anilines
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
- Catalytic Mechanism (DMAP): Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed reaction with di-tert-butyl dicarbonate. Accounts of Chemical Research, 24(10), 285-289.
-
Similar Intermediate Synthesis (Patent)
-
Boehringer Ingelheim. (2016). Method for preparing afatinib and intermediate thereof. US Patent US20160083373A1. Retrieved from
-
-
Safety Data
-
Sigma-Aldrich. (2021). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from
-
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Welcome to the technical support center for the purification of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the reaction of 3-chloro-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O), is generally straightforward. However, the purification of the final product can present several challenges. These often stem from the properties of the starting materials, the potential for side reactions, and the physicochemical characteristics of the product itself. The electron-withdrawing nature of the chloro and fluoro substituents on the aniline ring can render the starting amine less nucleophilic, potentially leading to incomplete reactions. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My reaction seems incomplete, and I have a significant amount of unreacted 3-chloro-4-fluoroaniline in my crude product. What could be the cause?
A1: Incomplete conversion is a common issue, often due to the reduced nucleophilicity of 3-chloro-4-fluoroaniline. Here are some potential causes and solutions:
-
Insufficient Reagent: Ensure at least a stoichiometric equivalent of di-tert-butyl dicarbonate is used. Often, a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Base Catalyst: While not always necessary, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the liberated proton.
-
Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
Q2: After aqueous workup, my crude product is an oil or a sticky solid that is difficult to handle. How can I improve its physical form?
A2: The presence of residual solvents or byproducts like tert-butanol (from the hydrolysis of Boc₂O) can result in an oily product.
-
Thorough Drying: Ensure the organic layer is thoroughly dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Azeotropic Removal of Water: If water is suspected to be present, co-evaporation with a solvent like toluene under reduced pressure can be effective.
-
Trituration: This technique is excellent for inducing crystallization and removing soluble impurities. Suspending the crude oil or sticky solid in a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or a mixture of ethyl acetate and hexanes) and stirring vigorously can often yield a crystalline solid.[1]
Q3: I am struggling to find a suitable single-solvent system for recrystallization. What should I try?
A3: Finding an ideal single solvent for recrystallization can be challenging. A two-solvent system is often more effective. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid.
-
Recommended Solvent Pairs:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Hexanes
-
Acetone/Water (use with caution, as the product may have some water solubility)
-
For structurally similar compounds, like tert-butyl carbamate itself, mixtures of benzene and hexane have been used effectively.[2]
Q4: During column chromatography, my product is co-eluting with a close-running impurity. How can I improve the separation?
A4: Co-elution is a common challenge in column chromatography. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach to varying the solvent polarity is key. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. Try a shallower gradient or isocratic elution with a lower polarity mobile phase.
-
Alternative Solvent Systems: Consider using different solvent systems that offer alternative selectivity. For example, replacing hexanes with heptane or using a system containing dichloromethane or tert-butyl methyl ether might alter the elution profile.[3]
-
Column Parameters:
-
Column Length: Use a longer column for more theoretical plates and better separation.
-
Silica Gel Particle Size: Finer silica gel can improve resolution.
-
Loading Technique: Dry loading the crude product onto a small amount of silica gel before placing it on the column can lead to sharper bands.
-
Q5: My purified product has a yellowish or brownish tint. What is the cause, and how can I remove the color?
A5: The discoloration of anilines and their derivatives is often due to oxidation.[4]
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent further degradation.
Troubleshooting Guide
This troubleshooting flowchart provides a systematic approach to resolving common purification issues for this compound.
Caption: A flowchart to guide troubleshooting during the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to a constant weight.
-
Assess the purity of the recrystallized product by melting point determination and TLC or HPLC analysis.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Chromatography column
-
Test tubes or fraction collector
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the product.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Assess the purity by TLC, HPLC, and NMR.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 119951-96-1 | [5][6][7][8] |
| Molecular Formula | C₁₁H₁₃ClFNO₂ | [5] |
| Molecular Weight | 245.68 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethyl acetate/Hexanes or Toluene/Hexanes | The ratio should be determined experimentally to achieve saturation at room temperature or below. |
| Column Chromatography | Gradient elution with 5% to 30% Ethyl Acetate in Hexanes | The optimal gradient will depend on the specific impurities present. |
Mechanistic Insights
The stability of the tert-butoxycarbonyl (Boc) protecting group is a key factor during purification. The Boc group is generally stable to basic conditions and most nucleophiles but is labile to acidic conditions.[9]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
This inherent acid sensitivity means that care must be taken to avoid acidic conditions during workup and purification to prevent premature deprotection. For instance, aqueous washes should be neutral or slightly basic.
References
-
PubChem. tert-Butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. National Center for Biotechnology Information. [Link]
-
AA Blocks. Product Index. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
abcr Gute Chemie. AB606091 | CAS 119951-96-1. [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]
-
Supporting Information. 2 - Supporting Information. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Aldon Corporation. Innovating Science® - Liquid (Column) Chromatography. [Link]
-
Chem-Impex. tert-Butyl carbamate. [Link]
-
PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]
-
Simon Fraser University. Demosphere, Vol.25, No.4, pp 493-504, 1992 Printed in Great Britain. [Link]
-
Reddit. Co-Eluting compounds in Column chromatography : r/Chempros. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
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- 5. tert-butyl (3-chloro-4-fluorophenyl)carbamate - CAS:119951-96-1 - Abovchem [abovchem.com]
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- 7. 119951-96-1|tert-Butyl (3-chloro-4-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Temperature for Deprotection of Fluorinated Phenyl Carbamates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the temperature optimization of the deprotection of fluorinated phenyl carbamates. Our goal is to equip you with the scientific rationale and practical methodologies to navigate this critical synthetic step with confidence.
Introduction: The Role of Temperature in Carbamate Deprotection
The cleavage of a carbamate protecting group is a fundamental transformation in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry. Phenyl carbamates, while robust, can be cleaved under various conditions, including acidic, basic, or thermal treatments.[1][2] The introduction of fluorine atoms to the phenyl ring significantly alters the electronic properties of the carbamate, thereby influencing its stability and the conditions required for its removal.[3]
Temperature is a critical parameter in these deprotection reactions. Insufficient heat may lead to sluggish or incomplete reactions, while excessive temperatures can trigger undesirable side reactions, such as racemization or degradation of sensitive functional groups.[4][5] This guide will delve into the nuances of optimizing temperature for the deprotection of fluorinated phenyl carbamates, providing a framework for logical troubleshooting and protocol refinement.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the deprotection of fluorinated phenyl carbamates, with a focus on temperature-related issues.
Q1: My deprotection reaction is sluggish or incomplete at standard room temperature conditions. What is the first step to optimize the temperature?
Initial Assessment: Sluggish reactions are often a result of insufficient activation energy. The electron-withdrawing nature of fluorine atoms can stabilize the carbamate, making it more resistant to cleavage compared to its non-fluorinated counterpart.[3]
Troubleshooting Workflow:
-
Incremental Temperature Increase: Begin by gradually increasing the reaction temperature in 10-15 °C increments. A modest increase to 40-50 °C is a good starting point for many substrates.[5]
-
Reaction Monitoring: Closely monitor the reaction progress at each temperature increment using appropriate analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹⁹F NMR.[5][6][7] This will help you identify the minimum temperature required for efficient conversion without significant side product formation.
-
Solvent Consideration: The choice of solvent can influence the optimal temperature. In some cases, a higher boiling point solvent may be necessary to achieve the required reaction temperature.[4]
Q2: I'm observing significant side product formation upon heating. What are the likely side reactions and how can I mitigate them by adjusting the temperature?
Understanding Side Reactions: Elevated temperatures can lead to several side reactions, including:
-
Formation of Ureas: The isocyanate intermediate formed during some deprotection mechanisms can be trapped by the newly formed amine, leading to the formation of symmetrical or unsymmetrical ureas.[1][8]
-
Racemization: For chiral substrates, high temperatures can lead to epimerization.[9]
-
Degradation: Sensitive functional groups elsewhere in the molecule may degrade at elevated temperatures.
Mitigation Strategies:
-
Lowering the Temperature: If side products are observed, the first step is to reduce the reaction temperature. Even a small decrease can significantly impact the rate of side reactions relative to the desired deprotection.
-
Time-Temperature Balance: Consider a longer reaction time at a lower temperature. This can often provide the same overall conversion with improved selectivity.
-
Alternative Deprotection Methods: If thermal deprotection consistently leads to side products, exploring alternative, milder methods may be necessary. For instance, methods using reagents like tetra-n-butylammonium fluoride (TBAF) in THF can be effective at room temperature.[10][11]
Troubleshooting Workflow for Side Product Formation
Caption: A troubleshooting workflow for minimizing side products.
Frequently Asked Questions (FAQs)
Q3: How does the position and number of fluorine substituents on the phenyl ring affect the optimal deprotection temperature?
The electronic effect of fluorine substituents is highly dependent on their position on the aromatic ring. Electron-withdrawing groups, such as fluorine, on the N-aryl ring can decrease the barrier to C-N bond rotation, potentially influencing the stability of the carbamate.[12]
-
Electron-Withdrawing Effects: Fluorine atoms, especially in the ortho and para positions, exert a strong electron-withdrawing inductive effect, which can stabilize the carbamate and necessitate higher deprotection temperatures.[3]
-
Steric Hindrance: The presence of bulky substituents, including trifluoromethyl groups, near the carbamate linkage can sterically hinder the approach of reagents, also requiring more forceful conditions (e.g., higher temperature).[3]
| Substituent Pattern | Expected Impact on Deprotection Temperature | Rationale |
| Mono-fluoro (para) | Moderate increase | Strong electron-withdrawing effect. |
| Mono-fluoro (ortho) | Moderate to high increase | Combination of inductive and potential steric effects. |
| Di-fluoro (e.g., 2,4-difluoro) | High increase | Additive electron-withdrawing effects. |
| Trifluoromethyl (CF₃) | Significant increase | Strong inductive effect and significant steric bulk.[3] |
Table 1: Influence of Fluorine Substitution on Deprotection Temperature.
Q4: Are there non-thermal methods for deprotecting fluorinated phenyl carbamates that I should consider?
Yes, several mild and selective methods exist that may be preferable if thermal deprotection proves problematic.
-
TBAF in THF: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a well-established method for the cleavage of carbamates, particularly phenyl carbamates, at room temperature.[10][11] The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl group.[10]
-
Di-tert-butyl dicarbonate and Tetra-n-butylammonium nitrite: This system in pyridine at room temperature offers a selective deprotection of N-arylcarbamoyl groups.[13][14]
-
Nucleophilic Deprotection: Reagents like 2-mercaptoethanol in the presence of a base can be used for the deprotection of various carbamates at moderately elevated temperatures (e.g., 75 °C), which may be milder than purely thermal methods.[15][16]
Q5: How can I effectively monitor the progress of my deprotection reaction to optimize the temperature?
Effective reaction monitoring is crucial for determining the optimal temperature and reaction time.
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting material and the appearance of the product.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion and can help identify the masses of any side products formed.[6][18]
-
¹⁹F NMR Spectroscopy: Particularly useful for fluorinated compounds, as the fluorine signal of the starting material will differ from that of the deprotected product or any fluorine-containing side products.[7]
Experimental Protocols
Protocol 1: General Procedure for Thermal Deprotection of a Fluorinated Phenyl Carbamate
Materials:
-
Fluorinated phenyl carbamate-protected substrate
-
Anhydrous high-boiling point solvent (e.g., toluene, xylenes, or N,N-dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Dissolve the fluorinated phenyl carbamate-protected substrate (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
If the reaction is incomplete after a prolonged period (e.g., 2-4 hours), incrementally increase the temperature by 10-15 °C and continue monitoring.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Deprotection of a Fluorinated Phenyl Carbamate using TBAF
Materials:
-
Fluorinated phenyl carbamate-protected substrate
-
Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the fluorinated phenyl carbamate-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Deprotection Mechanism with TBAF
Caption: Proposed E1cb-type mechanism for TBAF-mediated deprotection.[1][8]
References
-
Akai, S., Tanaka, R., Hoshi, H., & Sato, K.-i. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802-8808. [Link]
-
Allais, F., & Roussel, S. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45861–45869. [Link]
-
Allais, F., & Roussel, S. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45861–45869. [Link]
-
Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J.-Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047. [Link]
-
Morin, J., Zhao, Y., & Snieckus, V. (2013). A General, Mild, and Efficient Reductive Cleavage of Aryl O-Carbamates to Phenols: An In Situ Directed ortho Metalation–Schwartz Reagent Capture Connection. Organic Letters, 15(16), 4102-4105. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. [Link]
-
Schopfer, L. M., & Lockridge, O. (2014). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of Chromatography B, 960, 193-203. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Request PDF. (n.d.). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. [Link]
-
Britton, J., Roiser, L., & Ley, S. V. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1347-1353. [Link]
-
Reddit. (2023). Help with a deprotection method. r/Chempros. [Link]
-
Wang, J., Chow, W., Leung, D., & Chang, J. (2017). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 22(12), 2159. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Allais, F., & Roussel, S. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45861–45869. [Link]
-
Request PDF. (n.d.). Substituent effects on the barrier to carbamate C–N rotation. [Link]
-
Greenspan, C. M., & Wilson, I. B. (1970). The effect of fluoride on the reaction of acetylcholinesterase with carbamates. Molecular Pharmacology, 6(3), 266-272. [Link]
-
Timofeeva, D. S., Ofial, A. R., & Mayr, H. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. Journal of the American Chemical Society, 140(36), 11474-11486. [Link]
-
Smith, B. D., Goodenough-Lashua, D. M., D’Souza, C. J. E., Norton, K. J., Schmidt, L. M., & Tung, J. C. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron, 60(15), 3465-3469. [Link]
-
Request PDF. (n.d.). Fluorine substituent effects (on bioactivity). [Link]
-
O'Neill, P. M., Willock, D. J., Hawley, S. R., Bray, P. G., Storr, R. C., Ward, S. A., & Park, B. K. (1997). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 40(4), 437-448. [Link]
-
Moliner-Martinez, Y., Molins-Legua, C., & Campíns-Falcó, P. (2006). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 1132(1-2), 241-249. [Link]
-
McNeill, K., & Le, T. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9294-9303. [Link]
-
Megriche, A. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 163-174. [Link]
-
Wang, J., Chow, W., Leung, D., & Chang, J. (2017). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 22(12), 2159. [Link]
-
Chen, K., & Knowles, R. R. (2019). Deconstructive fluorination of cyclic amines by carbon–carbon cleavage. Science, 366(6467), 869-874. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Selective Deprotection Method of N-Phenylcarbamoyl Group [organic-chemistry.org]
- 14. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
- 15. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Unreacted Boc Anhydride
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical task of removing unreacted di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) from their crude reaction products. As a cornerstone of amine protection strategy, the use of Boc anhydride is widespread, but the removal of its excess can often be non-trivial.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the purity of your Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing excess Boc anhydride important?
A1: Residual Boc anhydride can interfere with subsequent reaction steps. For instance, it can react with nucleophiles intended for other transformations. Furthermore, its byproducts, tert-butanol and CO₂, can complicate product isolation and characterization. For drug development professionals, rigorous purification is essential to meet stringent purity requirements for downstream applications.
Q2: I performed a standard aqueous workup, but I still see Boc anhydride in my NMR spectrum. Why?
A2: While Boc anhydride is reactive towards water, its hydrolysis can be sluggish, especially in biphasic systems with organic solvents where it is highly soluble.[4] Simple water washes may not be sufficient for complete removal. The use of a mild base like sodium bicarbonate can accelerate hydrolysis, but vigorous stirring is crucial to maximize interfacial contact.
Q3: Can I remove Boc anhydride by rotary evaporation?
A3: Yes, this can be effective. Boc anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg).[5] For products that are not heat-sensitive, prolonged exposure to high vacuum can remove a significant portion of the unreacted anhydride.[6] However, this is often insufficient for achieving high purity and should be followed by other purification methods.
Q4: My product is sensitive to both acidic and basic conditions. What's the safest way to remove Boc anhydride?
A4: In such cases, non-hydrolytic methods are preferable. Flash column chromatography is a highly effective option.[3][] Alternatively, using a scavenger resin, such as a polymer-supported trisamine, can selectively react with and remove the excess anhydride under neutral conditions.[8]
Troubleshooting and In-Depth Purification Guides
The choice of purification method depends critically on the stability and physical properties of your desired Boc-protected product. Below are detailed guides for the most common and effective strategies.
Method 1: Enhanced Aqueous Workup & Quenching
Principle of Causality: This method leverages the electrophilicity of the carbonyl carbons in Boc anhydride. Nucleophiles, including water, alcohols, and amines, will react with the anhydride to form byproducts that are more easily separated from the desired product.
When to Use:
-
Your product is stable to mild aqueous base (e.g., NaHCO₃, K₂CO₃).
-
Your product has significantly different polarity compared to the quenching byproducts.
Detailed Protocol: Quenching with Imidazole
This is a highly effective method as it converts Boc anhydride into 1-(tert-butoxycarbonyl)imidazole, which is readily hydrolyzed and removed during an acidic wash.[6][9]
-
Reaction Completion: Once your Boc protection reaction is complete (as monitored by TLC or LC-MS), add 1.1 equivalents of imidazole (relative to the excess Boc anhydride used) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer sequentially with a dilute acidic solution (e.g., 0.5 M HCl) to remove the imidazole and its byproducts, followed by water and then brine.[9][10]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guide: Aqueous Workup
| Issue | Potential Cause | Solution |
| Persistent Boc Anhydride | Insufficient hydrolysis due to poor mixing or short reaction time. | Increase stirring time and vigor. Consider adding a phase-transfer catalyst for biphasic systems. Use a mild base like NaHCO₃ to accelerate hydrolysis. |
| Product Loss in Aqueous Layer | The Boc-protected product has some water solubility or formed a salt. | Ensure the aqueous layer is at an appropriate pH to keep your product in its neutral form. Back-extract the aqueous layer with your organic solvent. |
| Emulsion Formation | High concentration of salts or amphiphilic molecules. | Add brine to the aqueous layer to break the emulsion. If persistent, filter the entire mixture through a pad of celite. |
Method 2: Flash Column Chromatography
Principle of Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[] Boc anhydride is relatively non-polar and can be effectively separated from more polar Boc-protected amines.
When to Use:
-
Your product is stable on silica gel.
-
There is a sufficient difference in polarity (ΔRf > 0.2) between your product and Boc anhydride.
-
Other methods have failed to achieve the desired purity.
Detailed Protocol: Flash Chromatography
-
Crude Preparation: Concentrate the crude reaction mixture to dryness. It can be adsorbed onto a small amount of silica gel for dry loading, which often improves resolution.
-
Column Packing: Pack a flash column with silica gel using a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. Boc anhydride will typically elute with the non-polar solvent front.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Data Presentation: Physical Properties for Method Selection
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Boc Anhydride | 218.25[11] | 22-24[1][11] | 56-57 @ 0.5 mmHg[5] | Miscible with most organic solvents; immiscible with water.[4][5] |
| tert-Butanol | 74.12 | 25-26 | 82 | Miscible with water, ethanol, and ether.[12] |
| Di-tert-butyl carbonate | 174.21 | 39-42 | 145 | Insoluble in water. |
Method 3: Scavenger Resins
Principle of Causality: Scavenger resins are functionalized polymers that selectively react with and sequester excess reagents. Polymer-supported amines (e.g., tris(2-aminoethyl)amine on polystyrene) are highly effective at scavenging electrophiles like Boc anhydride.
When to Use:
-
Your product is sensitive to aqueous workups.
-
You desire a non-chromatographic purification method.
-
Applicable in high-throughput synthesis workflows.
Detailed Protocol: Scavenging with Polymer-Supported Trisamine
-
Reaction Completion: Upon completion of the Boc protection reaction, add the scavenger resin (typically 2-3 equivalents relative to the excess Boc anhydride) to the reaction mixture.
-
Agitation: Gently agitate the mixture at room temperature. Reaction time can vary from a few hours to overnight. Monitor the disappearance of Boc anhydride by TLC or LC-MS.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Visualizing the Workflow
A clear understanding of the purification decision-making process is crucial for success.
Caption: Decision workflow for selecting a purification method.
Chemical Mechanism Visualization
Understanding the quenching mechanism helps in optimizing the process.
Caption: Quenching of Boc anhydride with imidazole.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
LookChem. (n.d.). Cas 24424-99-5, Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ChemBK. (n.d.). Boc anhydride. Retrieved from [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Reddit. (2023). Help Removing Excess Boc Anhydride. Retrieved from [Link]
-
Reddit. (2021). removal of excess boc anhydride. Retrieved from [Link]
-
ResearchGate. (2006). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
ACS Publications. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
-
Reddit. (2020). Help with BOC-anhydride use. Retrieved from [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? Retrieved from [Link]
-
Wikipedia. (2024). tert-Butyl alcohol. Retrieved from [Link]
- Google Patents. (1992). US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation.
-
Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base). Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubMed. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc Anhydride [24424-99-5]. Retrieved from [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Anhydride [commonorganicchemistry.com]
- 12. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Resolving stability issues of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with tert-butyl N-(3-chloro-4-fluorophenyl)carbamate in solution. As a senior application scientist, this guide is designed to provide not only solutions but also the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, evidenced by the appearance of new spots on my TLC analysis. What is the likely cause?
A1: The most probable cause of degradation is the hydrolysis of the tert-butyl carbamate (Boc) protecting group. Carbamates, while generally stable, are susceptible to cleavage under certain conditions. The stability of this compound in solution is influenced by factors such as pH, solvent, and temperature.[1][2] The Boc group is particularly sensitive to acidic conditions, which catalyze its removal to yield the corresponding amine, tert-butyl cation (which can then form isobutylene), and carbon dioxide.[3][4] Even seemingly neutral solutions can become acidic due to dissolved gases like carbon dioxide or impurities in the solvent.
Q2: I am observing incomplete reactions when using this compound in my synthesis. Could this be related to its stability?
A2: Yes, instability can lead to a lower effective concentration of your starting material, resulting in incomplete reactions. If the carbamate is degrading, less of the intact molecule is available to participate in the desired transformation. It is crucial to ensure the stability of your stock solution to achieve accurate and reproducible results.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C). The choice of solvent is also critical. Anhydrous, aprotic solvents are generally preferred over protic solvents like alcohols, which can participate in solvolysis reactions.
Q4: Can I use basic conditions to handle this compound?
A4: The Boc protecting group is generally stable under basic conditions.[5] However, very strong bases or prolonged exposure to moderately basic conditions, especially at elevated temperatures, could potentially lead to other reactions. It's always advisable to perform small-scale stability tests under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation in Protic Solvents (e.g., Methanol, Ethanol)
Symptoms:
-
Rapid appearance of a new, more polar spot on TLC corresponding to the unprotected amine (3-chloro-4-fluoroaniline).
-
Decreased yield in subsequent reactions.
-
Inconsistent results between experiments.
Root Cause Analysis: The Boc protecting group is susceptible to solvolysis, particularly in the presence of protic solvents which can act as nucleophiles or proton sources, facilitating the cleavage of the carbamate. This process can be accelerated by trace acidic impurities.
dot
Caption: Solvolysis of this compound in protic solvents.
Solutions & Preventative Measures:
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[6] If a protic solvent is required for your reaction, prepare the solution immediately before use and minimize the time the compound spends in that solvent.
-
pH Control: If the experimental conditions allow, consider adding a non-nucleophilic base, such as triethylamine (a few equivalents), to scavenge any trace acids. However, be mindful that this can affect the desired reaction.
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of degradation.
Issue 2: Degradation upon Storage in Solution
Symptoms:
-
Gradual decrease in the purity of the stock solution over days or weeks, as monitored by HPLC or LC-MS.
-
Formation of multiple degradation products.
Root Cause Analysis: Long-term storage in solution, even in aprotic solvents, can lead to slow degradation. This can be due to atmospheric moisture ingress, dissolved gases (like CO2 forming carbonic acid), or slow reaction with solvent impurities.
Solutions & Preventative Measures:
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Temperature | Atmosphere | Container | Maximum Recommended Storage |
| Anhydrous DCM | -20°C | Inert (Argon or Nitrogen) | Amber vial with septum cap | < 1 month |
| Anhydrous THF | -20°C | Inert (Argon or Nitrogen) | Amber vial with septum cap | < 1 month |
| Anhydrous ACN | -20°C | Inert (Argon or Nitrogen) | Amber vial with septum cap | < 2 weeks |
| DMSO | Room Temperature | Inert (Argon or Nitrogen) | Amber vial with septum cap | < 1 week (use with caution) |
-
Inert Atmosphere: Before sealing the storage container, purge the headspace with an inert gas like argon or nitrogen to displace air and moisture.
-
Aliquotting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to the atmosphere.
-
Purity Check: Before critical experiments, it is good practice to re-analyze the purity of your stock solution, especially if it has been stored for an extended period.
Issue 3: Inconsistent Analytical Results (HPLC/LC-MS)
Symptoms:
-
Variable peak areas for the main compound.
-
Appearance of degradation product peaks.
-
Poor reproducibility of quantitative analysis.
Root Cause Analysis: The compound may be degrading in the analytical sample itself, either in the autosampler or during the chromatographic run. This is particularly relevant if the mobile phase is acidic.
dot
Sources
Alternative solvents for crystallizing N-Boc-3-chloro-4-fluoroaniline
Technical Support Center: Crystallization of N-Boc-3-chloro-4-fluoroaniline
Executive Summary
N-Boc-3-chloro-4-fluoroaniline (tert-butyl (3-chloro-4-fluorophenyl)carbamate) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. While standard purification often utilizes Dichloromethane (DCM)/Hexane , this system poses significant toxicity risks and regulatory compliance issues (ICH Q3C Class 1/2 solvents).
This guide provides validated, green solvent alternatives and troubleshooting protocols to address the common "oiling out" phenomenon associated with Boc-protected anilines.
Solvent Selection Guide
Q1: Why should I switch from DCM/Hexane?
A: While DCM is a potent solvent for Boc-anilines, it is a suspected carcinogen and an environmental hazard. Hexane is neurotoxic. Transitioning to Class 3 solvents (low toxicity) like Ethyl Acetate (EtOAc), Heptane, or Isopropyl Alcohol (IPA) aligns with Green Chemistry principles and simplifies waste disposal.
Q2: What are the best alternative solvent systems?
Based on solubility parameters and experimental validation, we recommend the following binary systems:
| System | Role | Ratio (v/v) | Best For |
| EtOAc / Heptane | Primary Rec. | 1:3 to 1:5 | General purity enhancement; replaces DCM/Hexane directly. |
| IPA / Water | Polymorph Control | 1:1 to 1:2 | Removing polar salts or inorganic impurities. |
| 2-MeTHF / Heptane | High Yield | 1:4 | Cases where EtOAc solubility is too high, leading to yield loss. |
Decision Logic for Solvent Selection
The following decision tree helps you select the optimal solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting crystallization solvents based on impurity profile and historical material behavior.
Detailed Experimental Protocols
Protocol A: The "Green" Standard (Ethyl Acetate / Heptane)
Objective: High yield recovery with removal of unreacted Boc anhydride.
-
Dissolution: Transfer 10 g of crude solid into a 100 mL round-bottom flask. Add Ethyl Acetate (EtOAc) in 1 mL portions while heating to 50°C.
-
Target: Minimum volume for complete dissolution (approx. 2-3 mL/g).
-
-
Cloud Point: While maintaining 50°C, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 0.5 mL of EtOAc to clear the solution.
-
Cooling: Remove from heat. Allow to cool to room temperature (RT) slowly over 2 hours.
-
Critical: Rapid cooling here causes oiling out.
-
-
Finishing: Once solids appear, cool to 0-5°C in an ice bath for 30 minutes.
-
Filtration: Filter the white crystalline solid and wash with cold Heptane (2 x 10 mL).
Protocol B: Seeding for Oiling-Out Prone Batches
Objective: Force crystallization in batches that persistently form oils.
-
Preparation: Dissolve crude in EtOAc (1:2 ratio) at 45°C.
-
Seeding: Cool to 35°C. Add 0.1% w/w seed crystals (pure product from a previous batch).
-
Antisolvent Addition: Add Heptane very slowly (via syringe pump or addition funnel) over 1 hour.
-
Rate: 1 mL/min.
-
-
Aging: Stir at room temperature for 4 hours to allow crystal growth before cooling to 0°C.
Troubleshooting & FAQs
Q3: My product separates as a yellow oil at the bottom. What happened?
A: This is "oiling out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the phase separation boundary before it hits the solubility curve.
-
Fix: Re-heat the mixture until it is a single phase. Add a small amount of the "good" solvent (EtOAc) to shift the composition. Cool much slower (10°C/hour) and add seed crystals at the first sign of cloudiness.
Q4: The crystals are sticky and hold solvent.
A: This indicates trapped impurities or solvent inclusions.
-
Fix: Perform a slurry wash . Suspend the sticky solid in pure Heptane (10 volumes) and stir vigorously at room temperature for 2 hours. Filter again. This leaches out surface impurities without dissolving the product.
Q5: How do I remove unreacted 3-chloro-4-fluoroaniline?
A: The starting aniline is more soluble in acidic water than the Boc-protected product.
-
Pre-treatment: Before crystallization, wash the organic layer (EtOAc) with 1M HCl (2x). This protonates the unreacted aniline, moving it to the aqueous phase. The neutral N-Boc product remains in the organic layer.
Crystallization Workflow Visualization
Figure 2: Step-by-step workflow for the purification of N-Boc-3-chloro-4-fluoroaniline, highlighting the optional acid wash for starting material removal.
References
-
ICH Expert Working Group. "ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2021. Link
-
BenchChem. "A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications." BenchChem Technical Library, 2025. Link
-
Organic Syntheses. "Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement (General Boc-crystallization techniques)." Org.[1][2] Synth. 2023, 100, 61-83. Link
-
University of Rochester. "Reagents & Solvents: Common Solvents for Recrystallization." Department of Chemistry Guidelines. Link
-
Sigma-Aldrich. "Product Specification: 3-Chloro-4-fluoroaniline (CAS 367-21-5)."[3] MilliporeSigma Catalog. Link
Sources
Validation & Comparative
1H NMR Interpretation Guide: tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
This guide serves as a technical standard for the structural validation of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate (referred to herein as Boc-3C4F ). It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this intermediate, commonly used in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.
Executive Summary & Structural Context
Product: this compound Formula: C₁₁H₁₃ClFNO₂ Molecular Weight: 245.68 g/mol
This guide compares the NMR performance of Boc-3C4F against its primary precursor (3-chloro-4-fluoroaniline ) and common impurities. The critical analytical challenge lies in the 3-chloro-4-fluoro aromatic system , where ¹⁹F-heteronuclear coupling complicates the splitting patterns, often leading to misinterpretation as "multiplets" by automated software.
Structural Analysis & Coupling Logic
The molecule features two distinct domains:
-
The Aliphatic Anchor: The tert-butyl group (9H singlet).
-
The Aromatic Core: A trisubstituted benzene ring influenced by:
-
Fluorine (F): A spin-active nucleus (
) causing large couplings ( ). -
Chlorine (Cl): Electronegative/Steric substituent (broadening effect, no observable coupling).
-
Carbamate (NH-Boc): A moderate electron donor (resonance) but withdrawing relative to the free amine.
-
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the spectral topology, particularly for the amide (NH) proton.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Standard) | Performance Verdict |
| NH Signal Visibility | Excellent. Appears as a sharp singlet at | Poor. Often broad/flat or invisible due to quadrupole broadening and exchange. | DMSO-d₆ is superior for quantitative purity checks. |
| Water Peak Interference | DMSO-d₆ prevents integration errors on the Boc peak. | ||
| Aromatic Resolution | Good separation of aromatic protons. | Slightly compressed region; potential overlap. | DMSO-d₆ preferred for detailed splitting analysis. |
Expert Insight: In CDCl₃, the Boc signal (
~1.50) often sits on the "shoulder" of the water peak (~1.56), artificially inflating the integration value >9H. Always use DMSO-d₆ for strict stoichiometry verification.
Comparative Analysis: Product vs. Precursor
Distinguishing the product from the starting material (3-chloro-4-fluoroaniline) is the primary QC checkpoint.
| Proton Environment | Precursor (Free Aniline) | Product (Boc-Carbamate) | Diagnostic Shift ( |
| Amine/Amide (NH) | +4.5 to 6.0 ppm (Downfield Shift) | ||
| Aromatic H2 (Ortho to N) | +0.9 ppm (Critical Indicator) | ||
| Aliphatic Region | Empty (Solvent only) | Appearance of Boc Peak |
Detailed Spectral Assignment (DMSO-d₆)
Note: Chemical shifts are approximate and may vary by concentration (
Region A: The Aromatic Zone ( 7.0 – 8.0 ppm)
This region is defined by Fluorine-Proton Coupling (
-
Proton H5 (Ortho to F, Meta to Cl):
7.35 ppm-
Pattern: Pseudo-triplet (or dd).
-
Coupling: Large ortho-F coupling (
Hz) and ortho-H6 coupling ( Hz). -
Interpretation: The similar magnitude of
and collapses the signal into a distinct triplet-like shape.
-
-
Proton H6 (Meta to Cl, Para to F):
7.45 ppm-
Pattern: Multiplet (ddd).[1]
-
Coupling: Ortho-H5 (
Hz), Meta-H2 ( Hz). -
Note: Para-F coupling is usually small (
Hz) but broadens the peak.
-
-
Proton H2 (Ortho to Cl, Meta to F):
7.70 ppm-
Pattern: Doublet of Doublets (dd).
-
Coupling: Meta-F coupling (
Hz) and Meta-H6 coupling ( Hz). -
Identity: This is the most downfield aromatic signal due to the combined inductive effect of the Chlorine and the Carbamate Nitrogen.
-
Region B: The Functional Zone
-
NH (Carbamate):
9.45 ppm (Singlet, 1H).-
Validation: Disappears upon
shake.[2]
-
-
Boc Group:
1.48 ppm (Singlet, 9H).-
QC Check: Integration must be exactly 9.0 relative to the aromatic H2 (1.0).
-
Experimental Protocol: NMR Sample Preparation
To ensure reproducibility and avoid artifacts (such as rotameric broadening), follow this standardized protocol.
-
Massing: Weigh 5–10 mg of the solid carbamate into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? Ensures full solubility and breaks intermolecular H-bonds that broaden peaks in CDCl₃.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
-
Risk: Suspended solids cause magnetic field inhomogeneity (shimming errors).
-
-
Acquisition:
-
Scans: 16 (minimum) to 64.
-
Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of the Boc methyl protons (which have long T1 times), ensuring accurate integration.
-
Visualization: Logic & Workflow
Diagram 1: Spectral Assignment Logic
This decision tree illustrates how to assign the aromatic protons based on coupling constants.
Caption: Logic flow for distinguishing the three non-equivalent aromatic protons based on Fluorine coupling magnitudes.
Diagram 2: Synthesis & QC Workflow
The pathway from starting material to validated product.
Caption: Operational workflow for synthesizing and validating Boc-3C4F, highlighting the critical NMR checkpoint.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Reich, H. J. (2024). Proton NMR Coupling Constants. University of Wisconsin-Madison Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 13: NMR). Oxford University Press. (General Reference for Coupling Rules).
-
ChemicalBook. (2024).[4] tert-Butyl (4-chlorophenyl)carbamate Spectral Data. (Used for comparative substructure analysis).[5]
Sources
A Comparative Guide to the FTIR Spectrum Analysis of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, benchmarked against its primary synthetic precursors. By understanding the distinct vibrational signatures, researchers can effectively monitor reaction progress, confirm product formation, and assess purity.
The Scientific Rationale: Why FTIR is a Critical Tool for Carbamate Characterization
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in a unique spectral fingerprint. For the synthesis of this compound, FTIR is invaluable for confirming the successful formation of the carbamate linkage and the incorporation of the tert-butoxycarbonyl (Boc) protecting group.
The key transformation involves the reaction of 3-chloro-4-fluoroaniline with di-tert-butyl dicarbonate (Boc)₂O. This reaction results in the formation of a new N-H bond within the carbamate group and a characteristic carbonyl (C=O) stretch, providing clear and distinguishable spectral markers for reaction completion.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure reproducible and accurate results, the following protocol for obtaining the FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is recommended.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR Accessory with a diamond or germanium crystal
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a soft, lint-free cloth dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
This workflow is illustrated in the diagram below:
Caption: Diagram 2: Illustrates the key reactants and product with their distinguishing FTIR absorption frequencies.
Conclusion
The FTIR spectrum of this compound presents a unique and identifiable pattern of absorption bands. By focusing on the N-H and C=O stretching regions, one can unequivocally differentiate the product from its precursors, 3-chloro-4-fluoroaniline and di-tert-butyl dicarbonate. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, offers a rapid, reliable, and robust method for reaction monitoring and quality control in a research and development setting.
References
-
MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]
-
National Center for Biotechnology Information. 3-Chloro-4-fluoroaniline. PubChem Compound Summary for CID 9708. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
SpectraBase. Di-tert-butyl pyrocarbonate. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
As a Senior Application Scientist, this guide provides essential safety and logistical information for the proper handling and disposal of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that moves beyond a simple checklist to explain the causality behind each critical step. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring safety and compliance in your laboratory.
The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and carbamates. Given the specific chemical nature of this compound, a compound often used as an intermediate in complex organic synthesis, adherence to these protocols is paramount to ensure personnel safety and environmental protection.
Hazard Identification and Core Chemical Properties
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound possesses two key structural features that dictate its handling and disposal requirements: a halogenated (chloro- and fluoro-) phenyl group and a carbamate functional group.
-
Halogenated Aromatic System : The presence of chlorine and fluorine atoms on the benzene ring classifies this compound as a halogenated organic. Such compounds can be environmentally persistent and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[1][2]
-
Carbamate Group : Carbamates as a class can exhibit a wide range of biological activities. While the specific toxicology of this compound may not be fully elucidated, it is prudent to handle it with care, assuming potential toxicity.[3][4] General safety precautions for carbamates include preventing inhalation, ingestion, and skin contact.[5][6]
The following table summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃ClFNO₂ |
| Molecular Weight | 245.68 g/mol |
| Physical State | Solid (presumed based on similar compounds) |
| Known Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. (Inferred from similar halogenated carbamates)[7][8][9] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound in any capacity, including weighing, reaction setup, or disposal, the following minimum PPE and engineering controls must be in place.
Required PPE:
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.
-
Hand Protection : Wear nitrile gloves. Always inspect gloves prior to use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves as solid hazardous waste.[9]
-
Body Protection : A standard laboratory coat must be worn. All protective clothing should be clean and put on before work.[5]
Engineering Controls:
-
Ventilation : All handling of this solid compound and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Safety Equipment : An operational eye wash station and safety shower must be immediately accessible in the work area.[5][10]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Control Vapors/Dust : Ensure the fume hood is operational. For spills outside a hood, eliminate ignition sources.
-
Absorb and Contain : For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container. Avoid creating dust.[9]
-
Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Place the contaminated cloth into the same hazardous waste container.
-
Label and Dispose : Seal and label the container as "Hazardous Waste" with the full chemical name. Dispose of the container and its contents according to the procedures outlined in the next section.
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a recommendation but a regulatory requirement. As a halogenated organic compound, it must be segregated and treated as hazardous waste.[1][11]
Step 1: Waste Classification
-
Classification : This compound is classified as a Halogenated Organic Waste .[1]
-
Rationale : The presence of covalently bonded chlorine and fluorine mandates this classification. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have strict rules for the treatment of halogenated wastes to prevent environmental contamination.[2][12][13]
Step 2: Waste Segregation
-
Action : Collect waste this compound, and any materials contaminated with it (e.g., gloves, absorbent materials, solvent rinses), in a dedicated Halogenated Organic Waste container.
-
Causality : Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them can lead to improper destruction, damage to incinerator facilities, and the release of highly toxic pollutants. Never mix this waste with acids, bases, or non-halogenated organic wastes.[1]
Step 3: Containerization and Labeling
-
Container : Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap) that is in good condition.
-
Labeling : The container must be clearly and accurately labeled. Affix your institution's official hazardous waste tag and, at a minimum, write:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages (e.g., "this compound, ~5g; Acetone rinse, ~50mL").
-
The accumulation start date.
-
Step 4: Accumulation and Storage
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.
-
Conditions : The SAA should be at or near the point of generation and under the control of the laboratory personnel. It is best practice to use secondary containment (e.g., a plastic tub) to catch any potential leaks. Keep the container sealed at all times except when adding waste.
Step 5: Final Disposal
-
Method : The only acceptable disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][2]
-
Procedure : Do not attempt to dispose of this chemical down the drain or in regular trash. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
Caption: Disposal decision workflow for this compound.
References
-
PubChem. tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S. Department of Labor. [Link]
-
Bucknell University. Waste Management - Hazardous Waste Segregation. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Carbamate. [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet: (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]
-
Autech. MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Hazards in Agriculture. U.S. Department of Labor. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. osha.gov [osha.gov]
- 4. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. osha.gov [osha.gov]
- 7. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl (3-amino-4-fluorophenyl)carbamate | 361548-95-0 [sigmaaldrich.com]
- 9. capotchem.cn [capotchem.cn]
- 10. kishida.co.jp [kishida.co.jp]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Executive Summary & Risk Profile
Compound: tert-butyl N-(3-chloro-4-fluorophenyl)carbamate (Boc-protected 3-chloro-4-fluoroaniline) CAS: 112693-64-0 (Generic/Analogous Reference)[1]
This guide provides an operational safety framework for handling this halogenated carbamate. While often viewed as a stable intermediate, this compound presents a dual-hazard profile: chemical irritation inherent to halogenated aromatics and masked toxicity of the parent aniline, which can be released during metabolic or chemical deprotection.[1]
The "Why" Behind the Safety Protocol
As a Senior Scientist, I emphasize that safety protocols must address not just the current state of the molecule, but its potential reactivity.
-
Lipophilicity & Absorption: The tert-butyl (Boc) group combined with the chloro-fluoro aromatic core significantly increases lipophilicity (LogP ~3.0).[1] This facilitates rapid dermal absorption relative to the free aniline.
-
Sensitization Potential: Halogenated phenyl carbamates are structural alerts for skin and respiratory sensitization.[1] Repeated low-level exposure can lead to hypersensitivity.
-
Deprotection Hazard: In acidic media (e.g., TFA/DCM), this compound decomposes to release CO₂ gas and isobutylene.[1] In a closed system, this creates a rapid pressurization hazard.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for professional laboratory environments. Selection is based on permeation breakthrough times and physical state .[1]
| Protection Zone | Standard Handling (Solid/Powder) | High-Risk Operations (Solutions/Deprotection) | Technical Rationale |
| Hand Protection | Nitrile (0.11 mm / 4 mil) Double-gloving recommended.[1] | Laminate (Silver Shield) or Thicker Nitrile (>0.2 mm) Required if using DCM or TFA.[1] | Standard nitrile degrades rapidly (<10 min) in halogenated solvents (DCM). Laminate liners prevent permeation of the solvent-solute complex [1]. |
| Eye Protection | Safety Glasses With side shields (ANSI Z87.1).[1] | Chemical Goggles + Face Shield Mandatory during acidic deprotection. | Risk of CO₂ off-gassing causes "bumping" or splashing of acidic mixtures.[1] Goggles seal against corrosive mists [2]. |
| Respiratory | Fume Hood (Primary) Sash height <18 inches.[1] | Fume Hood + N95/P100 If weighing outside hood (discouraged). | Halogenated anilines are potent respiratory irritants (H335).[1][2] Engineering controls (hood) are superior to respirators. |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck.[1] | Chemical Apron (Tyvek/PVC) Over lab coat.[1] | Prevents saturation of clothing in case of a spill involving large volumes (>100mL). |
Operational Workflow & Protocols
Phase A: Weighing & Transfer (Solid State)
Risk: Dust inhalation and static dispersion.[1]
-
Static Control: Carbamates are often fluffy, electrostatic solids.[1] Use an anti-static gun or polonium strip inside the balance enclosure to neutralize charge before spatulating.
-
Containment: Weigh only inside a chemical fume hood or a dedicated powder weigh station.
-
Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.[1]
Phase B: Solubilization & Reaction (Liquid State)
Risk: Splash and Dermal Absorption.[1]
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF), assume the solution is more toxic than the solid because the solvent acts as a carrier vehicle for skin penetration.[1]
-
Vessel Selection: Use round-bottom flasks with standard taper joints. Avoid open beakers which increase evaporation and inhalation risk.
Phase C: Deprotection (Critical Hazard Point)
Risk: Over-pressurization and Acid Exposure.[1]
Protocol:
-
Open System: NEVER perform Boc-deprotection (using TFA or HCl) in a sealed vial.[1] The reaction releases 1 mole of CO₂ gas per mole of reactant.[1]
-
Controlled Addition: Add acid dropwise at 0°C to control the rate of gas evolution.
-
Ventilation: Ensure the reaction vessel is vented through a bubbler or an open needle to the fume hood exhaust.[1]
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then wipe up. Place in a sealed bag.
-
Solution Spill: Evacuate the immediate area. Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.
Waste Classification[1]
-
Stream: Segregate as Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Halogenated Carbamate" and "Potential Sensitizer."[1]
-
Do Not: Do not mix with aqueous basic waste (risk of hydrolysis releasing the free chloro-fluoro aniline).[1]
Visual Safety Logic (Decision Tree)
The following diagram outlines the decision logic for handling this compound, ensuring the correct PPE is triggered by the operational state.
Figure 1: Operational decision tree for PPE selection and process safety based on physical state and solvent interaction.[1]
References
-
National Institutes of Health (PubChem). (2023).[1] Compound Summary: tert-Butyl (4-amino-3-fluorophenyl)carbamate (Analogous Hazard Data).[1] Retrieved from [Link][1]
-
Common Organic Chemistry. (2023). Boc Protection and Deprotection Mechanisms (Gas Evolution Hazards).[1][3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
